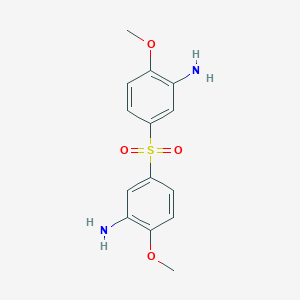![molecular formula C16H11NO5 B14162092 8-Methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole CAS No. 3580-56-1](/img/structure/B14162092.png)
8-Methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a methoxy group, a nitro group, and a benzodioxole moiety, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of 8-Methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and methanol or other methoxy donors for the methoxylation step . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
8-Methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Scientific Research Applications
8-Methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 8-Methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various downstream effects, such as the induction of apoptosis in cancer cells or the disruption of metabolic pathways in parasites . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
8-Methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole can be compared with other similar compounds, such as:
4-Hydroxy-8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole: This compound shares a similar core structure but has a hydroxy group instead of a methoxy group, which can lead to different chemical reactivity and biological activity.
Aristolochic Acid: This compound has a similar benzodioxole moiety and is known for its toxic and carcinogenic properties.
Properties
CAS No. |
3580-56-1 |
|---|---|
Molecular Formula |
C16H11NO5 |
Molecular Weight |
297.26 g/mol |
IUPAC Name |
8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole |
InChI |
InChI=1S/C16H11NO5/c1-20-13-4-2-3-9-11(13)7-12(17(18)19)10-5-6-14-16(15(9)10)22-8-21-14/h2-7H,8H2,1H3 |
InChI Key |
SGXKVKPAKCDBQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C3C(=C(C=C21)[N+](=O)[O-])C=CC4=C3OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(2-Methylbutan-2-yl)phenoxy]butan-2-yl prop-2-yn-1-yl sulfite](/img/structure/B14162014.png)
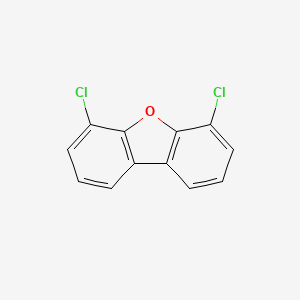
![N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-methylbenzamide](/img/structure/B14162034.png)

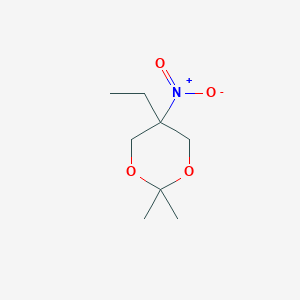
![1,5-dimethyl-3,4-dihydro-2H-pyrido[4,3-b]carbazole](/img/structure/B14162049.png)
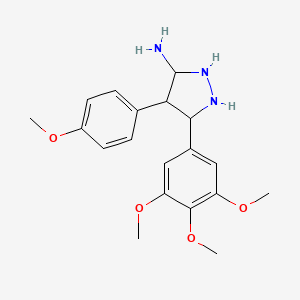
![7-Nitrobenzo[C][1,2,5]Oxadiazole1-Oxide](/img/structure/B14162054.png)
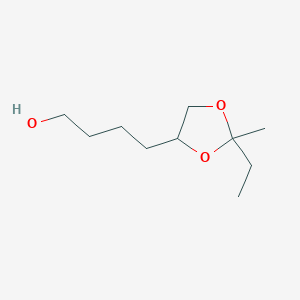

![2-[3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(furan-2-yl)ethanol](/img/structure/B14162077.png)
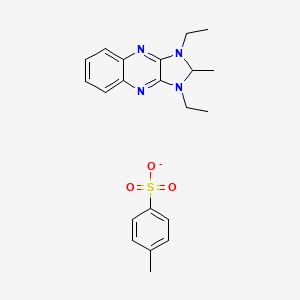
![3-(Furan-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B14162107.png)
